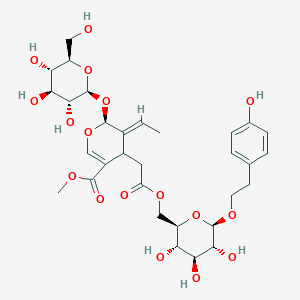

Nuzhenide

Overview

Description

Nuzhenide (also known as Specnuezhenide) is a major component of olive seeds and is a member of the class of compounds known as saccharolipids . It is known for its strong antioxidant activity .

Synthesis Analysis

Nuzhenide is an iridoid glycoside isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz . It is used as a traditional Chinese medicine for clearing away heat and toxic materials . The synthesis of Nuzhenide involves the use of laccases, a class of multicopper oxidases that catalyse the one-electron oxidation of four equivalents of a reducing substrate, with the concomitant four-electron reduction of dioxygen to water .

Molecular Structure Analysis

The molecular formula of Nuzhenide is C31H42O17 . Its molecular weight is 686.66 . The structure of Nuzhenide involves a complex arrangement of carbon, hydrogen, and oxygen atoms .

Physical And Chemical Properties Analysis

Nuzhenide has a molecular weight of 686.66 . It is a powder that should be stored at -20°C .

Scientific Research Applications

Anti-Inflammatory Activity through the NF-κB Pathway

Specific Scientific Field

This research falls under the field of Immunology .

Summary of the Application

Nuezhenide (NZD) has been found to exert anti-inflammatory activity through the NF-κB pathway. This compound is an iridoid glycoside isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz., a traditional Chinese medicine used for clearing away heat and toxic materials .

Methods of Application or Experimental Procedures

The study used Lipopolysaccharide (LPS)-stimulated RAW264.7 cells to detect the effect of NZD on the release of cytokines by Enzyme-Linked Immunosorbent Assay (ELISA). Protein expression levels of related molecular markers were quantitated by western blot analysis. The levels of Reactive Oxygen Species (ROS), Nitric Oxide (NO), and Calcium ions (Ca 2+) were detected by flow cytometry .

Results or Outcomes

NZD exhibited anti-inflammatory activity and reduced the release of inflammatory cytokines such as nitrite, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). NZD suppressed the expression of the phosphorylated proteins like IKKα/β, IκBα, and p65. Besides, the flow cytometry results indicated that NZD inhibited the levels of ROS, NO, and Ca 2+ in LPS-stimulated RAW264.7 cells .

Inhibition of MMP-2 and MMP-9 Expressions

Specific Scientific Field

This research is in the field of Cancer Biology .

Summary of the Application

Nuezhenide (NZD) was found to inhibit the expressions of Matrix Metalloproteinases (MMP-2 and MMP-9) in HT 1080 Fibrosarcoma cells .

Methods of Application or Experimental Procedures

The effects of NZD on the expression of MMP-2 and -9 were examined in phorbol 12-myristate 13-acetate (PMA)-induced HT 1080 cells. The amount of MMP-2 and MMP-9 released was determined by gelatin zymography and ELISA. The mRNA and protein expression levels of MMP-2 and MMP-9 were measured by RT-PCR and Western blotting .

Results or Outcomes

NZD significantly lowered the amount of MMP-2 and MMP-9 released. The mRNA and protein expression levels of MMP-2 and MMP-9 were significantly suppressed. The phosphorylation of p38, ERK and JNK was also significantly suppressed by NZD .

Safety And Hazards

Future Directions

While Nuzhenide has shown promising results in terms of its anti-inflammatory and antioxidant activities, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on exploring its anti-tumor properties, its effects on glucose regulation , and its potential use in the treatment of other diseases.

properties

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-DTYPFZMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346301 | |

| Record name | Nuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Specnuezhenide | |

CAS RN |

39011-92-2 | |

| Record name | Nuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

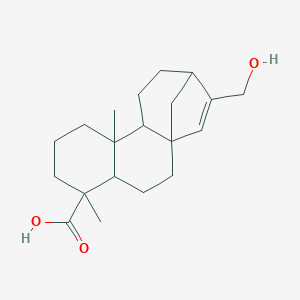

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

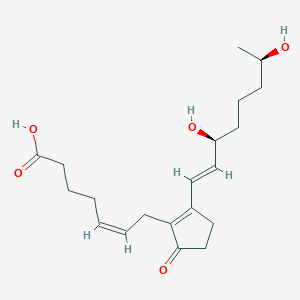

![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)